3-Bromo-2,4-difluorobenzaldehyde

Medicinal Chemistry Organic Synthesis Process Chemistry

Researchers designing scalable synthetic routes often face challenges with liquid aldehydes, including difficult purification and safety concerns. 3-Bromo-2,4-difluorobenzaldehyde (CAS 1326714-93-5) addresses these issues as a white solid, enabling straightforward recrystallization and safer handling. • 10× higher lipophilicity (Consensus LogP 2.8 vs. 1.66) for deliberate modulation of membrane permeability. • Solid physical form simplifies purification and reduces logistical risks vs. liquid analogs. • Regioselective nitration entry point for constructing tetra-orthogonally-substituted aromatic scaffolds. Reliable supply with consistent purity ≥97%.

Molecular Formula C7H3BrF2O
Molecular Weight 221 g/mol
CAS No. 1326714-93-5
Cat. No. B1378423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,4-difluorobenzaldehyde
CAS1326714-93-5
Molecular FormulaC7H3BrF2O
Molecular Weight221 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C=O)F)Br)F
InChIInChI=1S/C7H3BrF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-3H
InChIKeyKNUJOBHCYUUMBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,4-difluorobenzaldehyde: Product Overview


3-Bromo-2,4-difluorobenzaldehyde (CAS 1326714-93-5) is a halogenated aromatic aldehyde with the molecular formula C7H3BrF2O and a molecular weight of 221.00 g/mol [1]. Characterized by the presence of both bromine and fluorine substituents on a benzaldehyde core, this compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals . Its high purity, typically available at 97% or greater, makes it a reliable building block for complex organic molecule construction .

Pharmaceutical and agrochemical intermediate synthesis
Solid-state form supports recrystallization-based purification
High-purity grade reported for building block construction

3-Bromo-2,4-difluorobenzaldehyde: Critical Differentiation


Substituting 3-Bromo-2,4-difluorobenzaldehyde (CAS 1326714-93-5) with structurally similar regioisomers or mono-substituted analogs is not straightforward due to quantifiable differences in key physicochemical and reactivity parameters . As the quantitative evidence below demonstrates, variations in substitution pattern directly impact the compound's physical state, melting point, and lipophilicity (logP) . For instance, the target compound is a white fused solid with a specific melting point, whereas close analogs like 2,4-difluorobenzaldehyde are liquids at room temperature . Such differences critically influence reaction design, work-up procedures, and purification strategies, making precise chemical identity essential for reproducible scientific outcomes.

Target: 3-Bromo-2,4-difluorobenzaldehyde
Physical state Solid vs liquid analog; may alter handling and purification workflows
Lipophilicity Reported LogP difference vs non-brominated analog may shift ADME profile
Regioisomer identity Substitution pattern shift may alter reactivity and physicochemical profile

3-Bromo-2,4-difluorobenzaldehyde: Quantitative Evidence Guide


Physical State & Boiling Point vs. 2,4-Difluorobenzaldehyde

The introduction of a bromine atom at the 3-position of 2,4-difluorobenzaldehyde drastically alters its physical properties. The target compound is a solid at room temperature, in contrast to the liquid state of its non-brominated parent analog. This change is accompanied by a significant increase in predicted boiling point, reflecting stronger intermolecular forces and impacting handling and purification workflows [1].

Physical State
Cross-study comparable
Solid (white fused) vs liquid comparator
Supports solid-state handling and recrystallization workflows
Comparator boiling point at reduced pressure
Medicinal Chemistry Organic Synthesis Process Chemistry

Lipophilicity (LogP) vs. 2,4-Difluorobenzaldehyde

The incorporation of a bromine atom substantially increases the compound's lipophilicity. The target compound's predicted consensus logP (2.8) is considerably higher than the calculated logP for its non-brominated comparator . This increased lipophilicity has a direct and measurable impact on critical drug-like properties such as membrane permeability, metabolic stability, and plasma protein binding .

Lipophilicity (LogP)
Cross-study comparable
Consensus LogP 2.8 vs 1.66; Δ 1.14 (~10× higher)
Reported LogP difference may influence ADME endpoint interpretation
Consensus from five prediction models
Medicinal Chemistry ADME/Tox Lead Optimization

LogP vs. Regioisomer 2-Bromo-4,6-difluorobenzaldehyde

Comparing the target compound directly to its regioisomer, 2-Bromo-4,6-difluorobenzaldehyde, reveals quantifiable differences in key physicochemical parameters that directly impact reactivity and biological interactions. While both share the same molecular formula, the change in substitution pattern leads to a measurable difference in predicted lipophilicity (LogP) and molar refractivity [1].

Regioisomer LogP
Cross-study comparable
LogP 2.8 vs 2.48; Δ 0.32 units
Supports regioisomer-specific SAR interpretation
Molar refractivity also differs by 1.25 cm³
Organic Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

Regioselective Nitration for Orthogonal Scaffolds

This class of bromo-fluorobenzaldehydes, including the target compound, has been explicitly demonstrated to undergo regioselective nitration with H2SO4/HNO3 at 0 °C [1]. This reaction is a cornerstone for creating tetra-orthogonally-substituted aromatic scaffolds, which are invaluable precursors in drug discovery [1].

Regioselective Nitration
Class-level inference
H₂SO₄/HNO₃ at 0 °C yields tetrasubstituted scaffolds
Supports orthogonal scaffold synthesis context
Class-level evidence; target-specific validation recommended
Medicinal Chemistry Organic Synthesis EGFR Inhibitors

3-Bromo-2,4-difluorobenzaldehyde: Optimal Application Scenarios


Optimizing ADME via Lipophilicity

In lead optimization campaigns, researchers can leverage the 10-fold higher lipophilicity of 3-Bromo-2,4-difluorobenzaldehyde (Consensus LogP 2.8) compared to 2,4-difluorobenzaldehyde (LogP 1.66) . Introducing this building block is a strategic approach to deliberately increase a molecule's membrane permeability and modulate its metabolic stability, as supported by quantitative logP data .

Solid-State Handling & Purification

Process chemists designing scalable synthetic routes can select 3-Bromo-2,4-difluorobenzaldehyde to simplify operations. The compound's physical form as a solid (a white fused solid ) contrasts sharply with the liquid state of key analogs like 2,4-difluorobenzaldehyde [1]. This enables straightforward purification by recrystallization and reduces the logistical and safety concerns associated with handling liquid reagents, leading to more robust and efficient manufacturing processes .

SAR: Regioisomeric Effects

Medicinal chemists exploring the SAR around a central benzaldehyde core can use 3-Bromo-2,4-difluorobenzaldehyde in parallel with its regioisomer 2-Bromo-4,6-difluorobenzaldehyde. The documented, quantifiable differences in their predicted physicochemical properties, including a ~0.3 unit difference in logP and a 1.25 cm³ difference in molar refractivity [2], provide a rational basis for designing experiments to probe the impact of subtle structural changes on biological activity and target engagement .

Orthogonally-Protected Intermediates for Drug Discovery

This compound is a prime candidate for constructing tetra-orthogonally-substituted aromatic scaffolds, a key step in synthesizing complex drug candidates like novel EGFR-kinase inhibitors [3]. The established regioselective nitration of this class of bromo-fluorobenzaldehydes provides a reliable entry point for creating diverse molecular architectures, accelerating the synthesis of valuable building blocks for medicinal chemistry [3].

Application
Selection Property
Validation Focus
Lipophilicity-driven ADME studies
Predicted LogP profile
Membrane permeability and metabolic stability endpoints
Solid-state process chemistry
Physical state (solid)
Recrystallization and handling workflow review
Regioisomeric SAR studies
Regioisomer-specific property set
Physicochemical property comparison
Orthogonal scaffold construction
Regioselective nitration context
Tetrasubstituted aromatic intermediate synthesis

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